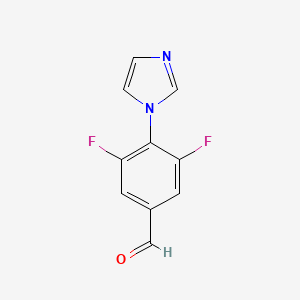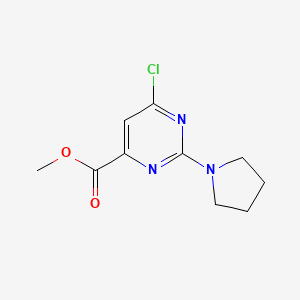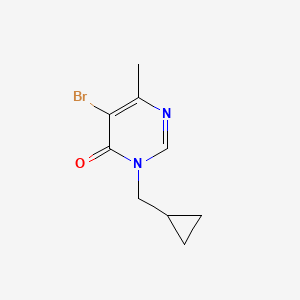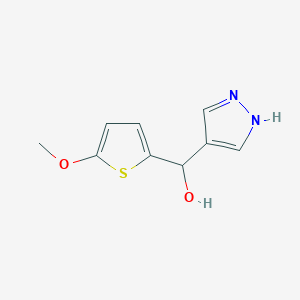
3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at positions 3 and 5 on the benzene ring, and an imidazole group at position 4. The aldehyde functional group is attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The imidazole is added to a solution of 3,5-difluorobenzaldehyde in DMF, followed by the addition of potassium carbonate. The reaction mixture is stirred at an elevated temperature, typically around 100°C, for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-(1H-imidazol-1-yl)aniline: Similar structure but with an amino group instead of an aldehyde group.
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the fluorine atoms on the benzene ring.
3,5-Difluoro-4-(1H-imidazol-1-yl)benzoic acid: Oxidized form of the aldehyde.
Uniqueness
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both fluorine atoms and an imidazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H6F2N2O |
|---|---|
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
3,5-difluoro-4-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-8-3-7(5-15)4-9(12)10(8)14-2-1-13-6-14/h1-6H |
Clave InChI |
KWEZAVDGBZVVGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=C(C=C(C=C2F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)





![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
